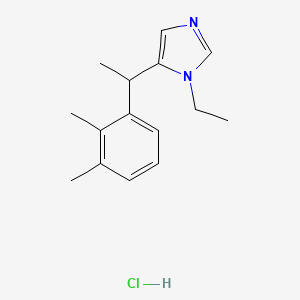
Ethylmedetomidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylmedetomidine Hydrochloride is a synthetic compound that belongs to the class of alpha-2 adrenergic agonists. It is an impurity of Medetomidine Hydrochloride, which is widely used as a veterinary anesthetic and analgesic. This compound shares similar pharmacological properties with Medetomidine, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethylmedetomidine Hydrochloride involves the reaction of 2,3-dimethylbenzylamine with imidazole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then packaged and distributed for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Ethylmedetomidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituents involved but often require catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Ethylmedetomidine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential as an anesthetic and analgesic, similar to Medetomidine.
Industry: It is used in the development of new pharmaceuticals and as a component in veterinary medicine.
Mecanismo De Acción
Ethylmedetomidine Hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors. This binding inhibits the release of norepinephrine, leading to sedative and analgesic effects. The compound primarily targets the central nervous system, affecting pathways involved in pain and sedation .
Comparación Con Compuestos Similares
Medetomidine Hydrochloride: A widely used veterinary anesthetic with similar pharmacological properties.
Dexmedetomidine Hydrochloride: A more selective alpha-2 adrenergic agonist used in both veterinary and human medicine.
Uniqueness: Ethylmedetomidine Hydrochloride is unique due to its specific chemical structure and the presence of an ethyl group, which may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H21ClN2 |
|---|---|
Peso molecular |
264.79 g/mol |
Nombre IUPAC |
5-[1-(2,3-dimethylphenyl)ethyl]-1-ethylimidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2.ClH/c1-5-17-10-16-9-15(17)13(4)14-8-6-7-11(2)12(14)3;/h6-10,13H,5H2,1-4H3;1H |
Clave InChI |
QFPAWBRZFWBKNC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1C(C)C2=CC=CC(=C2C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
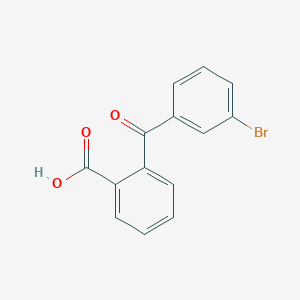
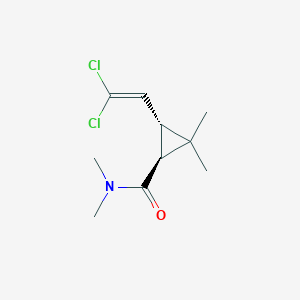
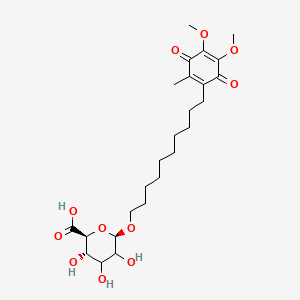

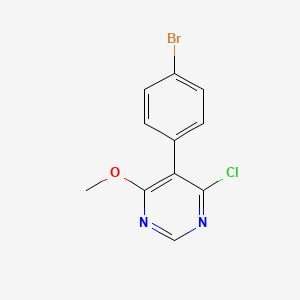
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-](/img/structure/B13863444.png)
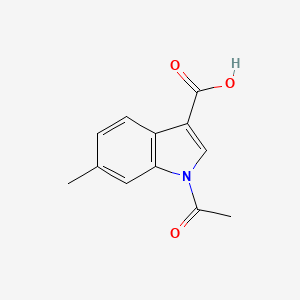
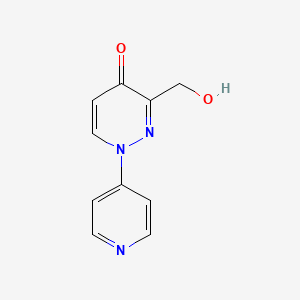
![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)




